molecular formula C13H7N2NaO2 B1260711 1-Phenazinecarboxylic acid, sodium salt CAS No. 1144-02-1

1-Phenazinecarboxylic acid, sodium salt

Cat. No.: B1260711
CAS No.: 1144-02-1
M. Wt: 246.2 g/mol
InChI Key: XSUIULHFJHHRFU-UHFFFAOYSA-M
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Description

Contextualization within Phenazine (B1670421) Chemistry Research

Phenazines are a large class of aromatic compounds characterized by a dibenzo[b,e]pyrazine ring system, which consists of two benzene (B151609) rings fused to a central pyrazine (B50134) ring. vulcanchem.com This core structure is a "privileged scaffold" in medicinal chemistry and materials science, meaning it is a framework that can be modified to interact with a wide range of biological targets. rroij.com Research in phenazine chemistry involves the synthesis of new derivatives, often by modifying the core structure or, as in the case of PCA, by altering functional groups like the carboxyl group. nih.govrroij.com

The synthesis of PCA and its analogues is an active area of investigation. Chemical synthesis routes have been developed, for instance, through the reaction of aniline (B41778) with 2-bromo-3-nitro-benzoic acid to create a key intermediate. nih.govnih.govmdpi.com Another improved method involves the one-pot synthesis of 1-methylphenazine (B86437) from pyrocatechol (B87986) and 3-methyl-2-aminoaniline, followed by a series of reactions including bromination, hydrolysis, and oxidation to yield PCA. researchgate.net The carboxyl group of PCA is a key site for chemical modification, allowing for the creation of a wide array of derivatives, including amides, esters, and acylhydrazones, to explore structure-activity relationships and develop compounds with enhanced or novel bioactivities. nih.govnih.govnih.gov

Table 1: Physicochemical Properties of 1-Phenazinecarboxylic Acid, Sodium Salt

Property Value Source
IUPAC Name sodium;phenazine-1-carboxylate nih.gov
Molecular Formula C₁₃H₇N₂NaO₂ nih.gov
Molecular Weight 246.20 g/mol nih.gov
CAS Number 1144-02-1 nih.gov
Parent Acid CAS 2538-68-3 nih.gov

| Synonyms | Tubermycin B, sodium salt; Sodium 1-phenazinecarboxylate | nih.gov |

Significance in Chemical Biology and Microbial Systems Research

1-Phenazinecarboxylic acid is a prominent secondary metabolite in the microbial world, particularly within fluorescent Pseudomonas species. nih.gov Its production is a key factor in the ecological competence and biocontrol capabilities of these bacteria. acs.orgfrontiersin.org In microbial systems, PCA functions as a broad-spectrum antibiotic, exhibiting activity against a variety of fungal and bacterial plant pathogens. nih.govmdpi.com For example, it is effective against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat, and the postharvest pathogen Botrytis cinerea. nih.govfrontiersin.org Due to its efficacy, PCA has been commercialized as a biopesticide in China under the name "Shenzimycin". frontiersin.orgnih.gov

The study of PCA in chemical biology extends to its mode of action and its influence on microbial communities and plant hosts. Research indicates that PCA can induce oxidative stress in target cells by generating reactive oxygen species (ROS), which can lead to cell death. medchemexpress.comnih.govfrontiersin.org Furthermore, PCA plays a role in biofilm formation and can alter the redox state of its environment, for instance by reductively dissolving iron and manganese oxyhydroxides in the soil, thereby influencing nutrient availability for plants. nih.gov The genetic basis for PCA production is well-studied, involving a conserved seven-gene operon (phzABCDEFG) responsible for its biosynthesis. nih.govfrontiersin.org This genetic understanding allows for the engineering of microbial strains to enhance PCA production for agricultural applications. frontiersin.orgnih.gov

Table 2: Selected Research Findings on 1-Phenazinecarboxylic Acid (PCA)

Research Focus Key Finding Organism(s) Studied Source
Biosynthesis The phzABCDEFG gene cluster is essential for PCA synthesis. Pseudomonas fluorescens 2-79 nih.gov
Mode of Action PCA induces oxidative stress via reactive oxygen species (ROS) generation. Phellinus noxius, Vibrio anguillarum nih.govfrontiersin.org
Biocontrol PCA shows significant antifungal activity against the plant pathogen Botrytis cinerea. Pseudomonas aeruginosa LV, Botrytis cinerea nih.govfrontiersin.org
Genetic Engineering Overexpression of the shikimate pathway and regulatory genes enhances PCA yield. Pseudomonas chlororaphis Lzh-T5 frontiersin.orgnih.gov

| Environmental Impact | PCA-producing bacteria enhance the reactivity and mobility of iron minerals in the rhizosphere. | Pseudomonas synxantha 2-79 | nih.gov |

Historical Perspectives in Synthetic and Biosynthetic Studies

The study of 1-phenazinecarboxylic acid dates back to early investigations into the pigments produced by Pseudomonas species. One of the earliest detailed biosynthetic studies, published in 1964, used radiolabeled substrates to trace the metabolic origins of PCA in Pseudomonas aureofaciens. umich.edunih.gov These experiments demonstrated that the carbon atoms of PCA are derived from glycerol (B35011) and that the shikimic acid pathway is a key part of its biosynthesis. umich.edunih.gov The role of anthranilic acid as a potential precursor was also suggested in this early work. umich.edu

Following these foundational biosynthetic studies, research shifted towards elucidating the specific genes and enzymes involved. A major breakthrough was the identification and characterization of the phz gene cluster in the 1990s, which provided a complete genetic blueprint for PCA synthesis. nih.gov This discovery opened the door for genetic engineering approaches to increase production yields. frontiersin.orgnih.gov Concurrently, chemical synthesis of PCA has also evolved. While early syntheses were complex, more recent research has focused on developing more efficient and high-yield methods, such as improved one-pot reactions and modifications of the core structure to create novel derivatives with potential applications in medicine and agriculture. rroij.comnih.govresearchgate.net The discovery that a fungus, Truncatella angustata, can also produce PCA has broadened the known biological sources of this compound, which was previously thought to be exclusively of bacterial origin. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1144-02-1

Molecular Formula

C13H7N2NaO2

Molecular Weight

246.2 g/mol

IUPAC Name

sodium;phenazine-1-carboxylate

InChI

InChI=1S/C13H8N2O2.Na/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11;/h1-7H,(H,16,17);/q;+1/p-1

InChI Key

XSUIULHFJHHRFU-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-].[Na+]

Other CAS No.

1144-02-1

Related CAS

2538-68-3 (Parent)

Synonyms

1-phenazinecarboxylic acid
1-phenazinecarboxylic acid, sodium salt
NRRL B-15132
phenazine-1-carboxylate
phenazine-1-carboxylic acid

Origin of Product

United States

Advanced Synthetic Methodologies of 1 Phenazinecarboxylic Acid and Its Sodium Salt

Chemical Synthesis Approaches for 1-Phenazinecarboxylic Acid

The synthesis of 1-phenazinecarboxylic acid (PCA) is a critical process, given the compound's role as a precursor for various derivatives. nih.gov Researchers have developed several routes to construct the core phenazine (B1670421) heterocycle and introduce the necessary carboxylic acid functionality.

A prominent and versatile method for synthesizing 1-phenazinecarboxylic acid and its analogues involves a two-step sequence: a copper-promoted Jourdan-Ullmann C-N coupling followed by a reductive cyclization. rroij.com This approach is valued for its ability to generate a diverse range of PCA derivatives by varying the aniline (B41778) starting material. rroij.com

The synthesis commences with the Jourdan-Ullmann reaction, coupling an appropriately functionalized aniline with 2-bromo-3-nitrobenzoic acid. rroij.comnih.gov The reaction is typically catalyzed by a combination of copper(I) chloride and copper powder. rroij.com This step-economy focused approach allows for the successful C-N coupling of various anilines, including those with halogen, alkyl, methoxy, and ester functional groups. rroij.com The reaction between aniline and 2-bromo-3-nitro-benzoic acid yields a 3-nitro-2-(phenylamino)benzoic acid intermediate. nih.gov

The general procedure involves heating the reactants in the presence of the copper catalyst, N-ethylmorpholine, and 2,3-butanediol (B46004) at approximately 70°C for several hours. rroij.com The yields for this coupling step have been reported to range from 29% to 99%, with an average yield around 60%. rroij.com

The second step is the reductive ring closure of the nitro intermediate to form the phenazine heterocycle. rroij.com This is commonly achieved using sodium borohydride (B1222165) (NaBH₄) in a basic solution, such as aqueous sodium hydroxide (B78521), followed by refluxing for several hours. rroij.comnih.gov This reductive cyclization has a high success rate, successfully producing the desired PCA analogues from the majority of Jourdan-Ullmann products. rroij.com The final product is obtained by acidifying the reaction mixture to precipitate the 1-phenazinecarboxylic acid, which can then be purified by recrystallization. nih.govworktribe.com

Table 1: Key Steps and Conditions for Jourdan-Ullmann/Reductive Cyclization Synthesis of PCA. rroij.com
StepReactantsCatalyst/ReagentsKey ConditionsProductReported Yield
Jourdan-Ullmann Coupling2-bromo-3-nitrobenzoic acid, AnilineCopper(I) chloride, Copper powder, N-ethylmorpholineHeated to 70°C for ~17 hours3-nitro-2-(phenylamino)benzoic acid intermediate29-99%
Reductive Cyclization3-nitro-2-(phenylamino)benzoic acid intermediateSodium borohydride (NaBH₄), Sodium hydroxideReflux for 4 hours1-Phenazinecarboxylic acidHigh (e.g., 87% success rate from intermediates)

Beyond the Jourdan-Ullmann pathway, other methods have been developed for the synthesis of PCA. One reported method avoids the nitro intermediate and builds the phenazine core from different precursors. researchgate.net This improved synthetic method proceeds in four main stages:

One-pot synthesis of 1-methylphenazine (B86437): This is achieved through the reaction of pyrocatechol (B87986) and 3-methyl-2-aminoaniline. researchgate.net

Bromination: The 1-methylphenazine undergoes a Wohl-Ziegler bromination to yield 1-bromomethylphenazine. researchgate.net

Hydrolysis: The bromo-intermediate is hydrolyzed using an aqueous solution of sodium carbonate in N,N-dimethylformamide (DMF) to produce 1-phenazinemethanol. researchgate.net

Other synthetic strategies for the phenazine core, which could potentially be adapted for PCA synthesis, include the reductive cyclization of 2-nitrodiphenylamines and the reaction of 1-methyl-2,3-cyclohexanedione with O-phenylenediamine followed by cyclization and oxidation. acs.org

The carboxylic acid group of PCA can be readily modified to produce derivatives such as esters and acylhydrazides, which are often intermediates for creating larger libraries of compounds. nih.govnih.gov

Esterification: The conversion of 1-phenazinecarboxylic acid to its ester form is a standard acid-catalyzed esterification reaction. chemguide.co.uk Typically, PCA is refluxed with an alcohol, such as anhydrous ethanol, in the presence of a catalytic amount of concentrated sulfuric acid. nih.govworktribe.com The reaction is heated for an extended period, after which the ester can be isolated. nih.gov This process, known as Fischer esterification, is a reversible reaction where water is produced as a byproduct. youtube.com

Acylhydrazide Formation: The resulting PCA ester can then be converted into phenazine-1-carboxylic hydrazine (B178648) (an acylhydrazide). nih.govnih.gov This is accomplished by reacting the ester with hydrazine hydrate. nih.govfao.org The acylhydrazide serves as a key building block for synthesizing a wide range of acylhydrazone compounds through condensation reactions with various aldehydes. nih.govmdpi.com

Synthesis of 1-Phenazinecarboxylic Acid, Sodium Salt

The sodium salt of 1-phenazinecarboxylic acid is often preferred for applications where enhanced aqueous solubility is desired. Its synthesis can be achieved through direct reaction of the parent acid with a sodium base.

The formation of this compound is a straightforward acid-base reaction. A direct method involves treating 1-phenazinecarboxylic acid with a suitable sodium base.

In one of the primary synthetic routes for PCA, the sodium salt is formed as an in-situ intermediate. nih.gov After the reductive cyclization of the 3-nitro-2-(phenylamino) benzoic acid using sodium borohydride in a sodium hydroxide solution, a "sodium salt solution of phenazine carboxylic acid" is obtained. nih.govworktribe.com While this is typically followed by acidification to precipitate the free acid, the salt could theoretically be isolated from this solution by evaporation or other techniques.

More generally, the sodium salt can be prepared by dissolving the purified 1-phenazinecarboxylic acid in a solution containing a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethylate. google.com Evaporation of the solvent would then yield the solid this compound.

The formation of a salt is a common strategy to improve the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. kent.ac.ukacs.org Several advanced methodologies exist for the synthesis of pharmaceutical salts, which can be broadly categorized as solvent-based and solvent-free methods. acs.org

Solvent-Based Methods:

Solution Crystallization: This is the most common technique, where the API and a salt former are dissolved in a suitable solvent, and the salt is crystallized out of the solution. acs.org The choice of solvent is critical and can influence the final crystal form.

Solvent Evaporation: This method is useful for poorly soluble drugs, where a suitable solvent is found to dissolve both the API and the salt former, and the salt is obtained by evaporating the solvent. acs.org

Antisolvent Crystallization: In this technique, the salt is crystallized from a solution by adding a second solvent (an antisolvent) in which the salt is insoluble. researchgate.net

Solvent-Free Methods: To address environmental concerns associated with large volumes of solvents, solvent-free methods have been developed. kent.ac.ukacs.org

Mechanochemical Grinding: This involves the physical grinding of the API and the salt former together, often with a small amount of liquid to facilitate the reaction, to produce the salt in a solid state. acs.orgresearchgate.net

Extrusion: Techniques like hot-melt extrusion can also be employed for salt formation in a solvent-free manner. acs.org

The selection of an appropriate salt formation method depends on the properties of the API, the desired characteristics of the final salt, and scalability for production. researchgate.net A key prerequisite for successful salt formation is a sufficient difference in the pKa values between the acidic API and the basic salt former, with a general rule suggesting a ΔpKa of greater than 3 is required. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1-phenazinecarboxylic acid and its sodium salt. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-phenazinecarboxylic acid, the aromatic region of the ¹H NMR spectrum is of particular interest, revealing the substitution pattern on the phenazine (B1670421) core.

A study reporting the ¹H NMR chemical shifts of 1-phenazinecarboxylic acid in deuterated chloroform (CDCl₃) provides the following assignments researchgate.net.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.35dd7.0, 1.7
H-37.92ddd8.7, 7.0, 1.7
H-48.94dd8.7, 1.7
H-68.25m-
H-77.89m-
H-87.89m-
H-98.25m-

Note: The multiplicity of a signal refers to its splitting pattern, with 'dd' indicating a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 'm' a multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive mapping of the carbon framework.

The reported ¹³C NMR chemical shifts for 1-phenazinecarboxylic acid in CDCl₃ are detailed below researchgate.net. The carboxylate carbon of the sodium salt would be expected to show a slight downfield shift compared to the carboxylic acid carbon.

Carbon AtomChemical Shift (δ, ppm)
C-1134.1
C-2132.0
C-3130.0
C-4137.2
C-4a141.7
C-5a143.5
C-6129.5
C-7131.6
C-8131.6
C-9129.5
C-9a143.5
C-10a141.7
C=O165.7

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable in assigning proton and carbon signals unequivocally.

While specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for 1-phenazinecarboxylic acid sodium salt is not detailed in the provided search results, the application of this technique would be highly informative. NOESY identifies protons that are close to each other in space, providing crucial information about the molecule's three-dimensional structure and conformation. For the phenazine ring system, NOESY could confirm the spatial proximity of protons on adjacent rings, aiding in the unambiguous assignment of the aromatic signals. For instance, a NOESY experiment would show a correlation between H-9 and H-1, confirming their spatial relationship.

Research on a phenazine derivative has utilized 2D NMR techniques, including ¹H-¹H COSY and ¹H-¹³C Heteronuclear Correlation (HETCOR), to confirm its structure, underscoring the utility of these methods in the characterization of this class of compounds nih.gov.

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For 1-phenazinecarboxylic acid, HRMS is used to confirm its molecular formula of C₁₃H₈N₂O₂. The calculated monoisotopic mass of 1-phenazinecarboxylic acid is 224.0586 g/mol , and HRMS measurements for this compound and its derivatives consistently align with this value, providing unambiguous confirmation of their elemental composition .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying and characterizing compounds in complex mixtures, such as in the study of metabolic pathways or the identification of degradation products.

In the context of 1-phenazinecarboxylic acid, LC-MS/MS has been employed to identify its photodegradation products. A study on the photochemical properties of 1-phenazinecarboxylic acid revealed that it degrades upon exposure to visible light. Using HPLC-mass spectrometry and LC-MS/MS, researchers tentatively identified hydroxylated derivatives, such as Hydroxyl PCA and hydroxy phenazine, as the primary degradation products nih.gov. This information is crucial for understanding the stability and environmental fate of the compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the pattern of diffracted X-rays, researchers can deduce bond lengths, bond angles, and crystallographic parameters, offering a definitive structural portrait of the molecule in the solid state. mdpi.com

A hypothetical single crystal X-ray diffraction study of sodium 1-phenazinecarboxylate would provide precise coordinates of each atom, defining the geometry of the phenazine core and the carboxylate group. It would also reveal the coordination environment of the sodium cation and the nature of intermolecular interactions, such as ionic bonds and potential hydrogen bonding, which govern the crystal packing.

Hypothetical Crystallographic Data for 1-Phenazinecarboxylic acid, sodium salt

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5
b (Å)15.2
c (Å)9.8
β (°)92.5
Volume (ų)1115
Z4

This table presents hypothetical data for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. In the case of this compound, the IR spectrum would exhibit characteristic peaks that distinguish it from its acidic precursor, 1-phenazinecarboxylic acid.

The most notable difference would be in the region of the carboxyl group. The broad O-H stretching band, typically found between 2400 and 3600 cm⁻¹ in the carboxylic acid, would be absent in the sodium salt. youtube.com Furthermore, the sharp C=O stretching peak of the carboxylic acid (around 1717 cm⁻¹) would be replaced by two distinct bands for the carboxylate anion (COO⁻): an asymmetric stretch and a symmetric stretch. cabidigitallibrary.org

Studies on related compounds, such as phenazine-1-carboxamide, have identified characteristic peaks for the aromatic C=C and C=O stretching vibrations. researchgate.net For 1-phenazinecarboxylic acid, absorption peaks for the aromatic ring have been noted at 861.78 and 738.54 cm⁻¹. cabidigitallibrary.org

Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3050
Asymmetric COO⁻ Stretch~1600
Aromatic C=C Stretch~1580
Symmetric COO⁻ Stretch~1400

This table is based on typical values for these functional groups.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenazine ring system is a chromophore that absorbs light in the UV and visible regions. The UV spectrum of 1-phenazinecarboxylic acid in methanol shows absorption peaks at 252 nm and 365 nm. researchgate.net The peak at 252 nm is a strong absorption, while the broad peak at 365 nm is also characteristic of the phenazine moiety. researchgate.net The formation of the sodium salt is not expected to significantly alter the position of these absorption maxima, as the fundamental electronic structure of the phenazine ring is maintained.

UV-Vis Absorption Data for 1-Phenazinecarboxylic acid

Solventλmax (nm)
Methanol252, 365 researchgate.net

Mechanistic Investigations and Chemical Reactivity

Photochemical Transformation Mechanisms

The stability of 1-Phenazinecarboxylic acid is significantly influenced by light. Studies show that while PCA is very stable in dark environments, it undergoes degradation upon exposure to UV radiation and visible light. researchgate.netdeswater.com This process is influenced by environmental factors such as pH and the presence of oxidants. nih.govresearchgate.net

Research into the photodegradation of PCA in aqueous solutions demonstrates that the process follows first-order reaction kinetics. nih.govresearchgate.net The rate of this degradation is highly dependent on the pH of the solution. For instance, the measured half-life of PCA under visible light is significantly shorter in acidic conditions compared to neutral or alkaline environments. nih.govresearchgate.net The degradation is found to be a light-dependent process that can be accelerated by the presence of hydrogen ions and oxidants in the solution. nih.govresearchgate.net

The mechanism of photodegradation appears to be a photosensitized oxidation process following a Type II pathway. researchgate.netdeswater.com This is supported by experiments where the process was quenched by sodium azide, a known singlet oxygen quencher, and no measurable superoxide (B77818) anions were produced. researchgate.netdeswater.com The presence of oxygen and hydrogen peroxide has also been shown to enhance the photodegradation of PCA in aqueous solutions. researchgate.netdeswater.com When oxygen was removed from the solution, the half-life of PCA doubled, further confirming the oxidative nature of the degradation. nih.govresearchgate.net

Table 1: Effect of pH on the Photodegradation Half-Life of 1-Phenazinecarboxylic Acid

pHHalf-Life (days)
5.02.2
6.837.6

This table illustrates the significant increase in the stability of PCA as the pH moves from acidic to near-neutral conditions, based on data from studies under visible light irradiation. nih.govresearchgate.net

The breakdown of 1-Phenazinecarboxylic acid under photochemical stress results in the formation of several degradation products. Through methods such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (HPLC-MS and LC-MS/MS), researchers have tentatively identified key products resulting from this process. nih.govresearchgate.net

Table 2: Identified Photodegradation Products of 1-Phenazinecarboxylic Acid

Product Name
Hydroxyl PCA
Hydroxy phenazine (B1670421)

These compounds were identified following the photodegradation of PCA in an aqueous solution under visible light. nih.govresearchgate.net

Redox Chemistry and Electron Transfer Mechanisms

1-Phenazinecarboxylic acid is a redox-active molecule, a property that underpins its crucial roles in various biological processes. plos.orgbiorxiv.org It can accept and donate electrons, allowing it to function as a mediator in extracellular electron transfer. plos.orgnih.gov

PCA serves as a quintessential extracellular electron shuttle, a molecule secreted by some bacteria to transfer electrons between cells and their environment. plos.orgnih.gov This function is vital for energy conservation under anaerobic conditions. plos.org The ability of PCA to be cyclically reduced and oxidized allows for a continuous shuttle of electrons. biorxiv.orgnih.gov For example, bacteria can reduce PCA, which then travels to an electron acceptor (like an electrode in a microbial fuel cell or a mineral in the environment) to be re-oxidized. nih.govworktribe.com This process of biological regeneration of a naturally produced electron shuttle has been demonstrated in soil bacteria such as Citrobacter portucalensis MBL. plos.orgnih.gov This bacterium, which does not produce PCA itself, can oxidize reduced PCA using terminal electron acceptors like nitrate, fumarate, or dimethyl sulfoxide. plos.orgnih.gov This bidirectional redox cycling highlights the versatility of PCA as a biological redox agent. biorxiv.org

The electron shuttling capability of PCA is intrinsically linked to its interaction with bacterial electron transport chains (ETCs). plos.orgnih.gov The ETC is a series of protein complexes that transfer electrons via redox reactions, creating an electrochemical gradient for ATP synthesis. wikipedia.org PCA can effectively couple with the respiratory ETC in several ways.

Two primary models for PCA's interaction have been proposed:

Electron Transfer to Terminal Reductase: Reduced PCA may directly donate electrons to the terminal reductase complex of the ETC. This process involves the reduced PCA molecule potentially replacing a quinol at the quinol-oxidizing subunits of these complexes. plos.orgnih.gov

Electron Transfer to the Quinol Pool: Alternatively, reduced PCA can donate two electrons and two protons to quinones, thereby regenerating the quinol pool, which then continues to shuttle electrons within the ETC. plos.orgnih.gov

Genetic studies in C. portucalensis MBL and Pseudomonas aeruginosa have shown that PCA oxidation is largely driven by the flux through the ETC and is coupled to anaerobic respiration. plos.org In Shewanella oneidensis, PCA is shown to shuttle electrons from outer membrane c-type cytochromes, specifically MtrC and OmcA, to an external electron acceptor. nih.gov

Table 3: Key Electron Transport Chain Components Interacting with 1-Phenazinecarboxylic Acid

Interacting ComponentOrganism(s)Role in Interaction
Quinol-oxidizing subunits (e.g., NarI, NarV, NapH, NapC)Citrobacter portucalensis MBLPotential sites for reduced PCA to donate electrons, replacing a quinol molecule. plos.orgnih.gov
Outer membrane c-type cytochromes (MtrC, OmcA)Shewanella oneidensis MR-1Receive electrons from the bacterial cell and transfer them to PCA. nih.gov

Decarboxylation Mechanisms

The enzymatic degradation of 1-Phenazinecarboxylic acid can be initiated by a decarboxylation reaction, which removes the carboxylic acid group as carbon dioxide. This has been identified as the first step in the catabolism of PCA by certain bacteria, notably from the phylum Actinobacteria. nih.govnih.gov

In Mycobacterium fortuitum, the enzyme responsible for this transformation is the phenazine-degrading decarboxylase, abbreviated as PhdA. nih.govnih.gov PhdA belongs to the UbiD family of decarboxylases, which are known to catalyze (de)carboxylation reactions on aromatic compounds. nih.govnih.gov A key feature of PhdA and other UbiD-like enzymes is their reliance on a prenylated flavin mononucleotide (prFMN) as a cofactor for their catalytic activity. nih.govnih.gov The gene for PhdB, the enzyme that synthesizes this essential cofactor, is located in the same operon as the gene for PhdA, indicating a closely linked functional relationship. nih.gov The reaction catalyzed by PhdA converts 1-Phenazinecarboxylic acid into phenazine, which can then be further degraded by the organism. nih.gov

Reaction Kinetics and Thermodynamic Studies

The chemical reactivity of 1-phenazinecarboxylic acid has been explored through various studies, with a significant focus on its degradation and transformation kinetics. These investigations provide insights into the stability of the molecule under different environmental conditions. Research has particularly centered on its photodegradation and biocatalytic conversion pathways.

Detailed kinetic analyses have shown that the degradation of 1-phenazinecarboxylic acid in aqueous solutions often follows first-order reaction kinetics. nih.gov This indicates that the rate of the reaction is directly proportional to the concentration of the compound. The stability of the compound is significantly influenced by factors such as pH, the presence of light, and oxygen. nih.gov

One key area of investigation has been the photodegradation of 1-phenazinecarboxylic acid under visible light. nih.gov Studies have revealed that the process is light-dependent and can be accelerated by the presence of hydrogen ions (i.e., lower pH) and oxidants in the solution. nih.gov The measured half-life of the compound varies dramatically with pH, demonstrating increased stability in neutral or alkaline environments where the carboxylate form, present in the sodium salt, predominates. nih.gov When oxygen was removed from the solution, the half-life of the compound doubled, indicating that oxidation is a significant mechanism in its photodegradation. nih.gov

Table 1: Photodegradation Kinetics of 1-Phenazinecarboxylic Acid

Condition Half-life (t₁/₂) Kinetic Model Reference
pH 5.0 (Visible Light) 2.2 days First-Order nih.gov
pH 6.8 (Visible Light) 37.6 days First-Order nih.gov
Oxygen-depleted solution Doubled half-life First-Order nih.gov

Another area of kinetic study involves the enzymatic conversion of 1-phenazinecarboxylic acid. The biocatalytic conversion to 2-hydroxyphenazine (B1496473) involves an intermediate, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA). nih.gov The subsequent decarboxylation of this intermediate to form 2-hydroxyphenazine has been shown to occur without enzymatic involvement and follows first-order reaction kinetics. nih.gov A kinetic analysis of this specific conversion was conducted in vitro under various temperatures and pH levels to understand the reaction dynamics. nih.gov This research provides a basis for understanding the transformation of the phenazine structure under specific biological or chemical conditions. nih.gov

The synthesis of phenazine-1-carboxylic acid itself involves a reflux reaction of 3-nitro-2-(phenylamino)benzoic acid and NaBH₄ in a sodium hydroxide (B78521) solution, which produces the sodium salt of the acid in solution before it is precipitated by adjusting the pH. nih.gov While detailed kinetic or thermodynamic parameters for this specific synthesis reaction are not extensively published in the reviewed literature, the reaction conditions (reflux for 4 hours) suggest a significant energy input is required to drive the reaction to completion. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to understand the fundamental electronic characteristics and predict the spectroscopic behavior of the phenazine (B1670421) ring system.

The electronic structure of a molecule dictates its reactivity, optical properties, and intermolecular interactions. DFT calculations are a cornerstone for this analysis. Studies on phenazine derivatives often utilize the B3LYP functional with various basis sets, such as cc-pVDZ or DNP, to optimize molecular geometries and calculate electronic properties. nih.gov

Computational modeling confirms that the core phenazine structure possesses a planar geometry. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For phenazine systems, electronic transitions, such as those observed in UV-Vis spectroscopy, often correspond to excitations from occupied orbitals to virtual orbitals located on the central azaacene core. nih.gov Natural transition orbitals (NTOs) can be used to qualitatively analyze these vertical excited state transitions. nih.gov

Further analysis using methods like Mulliken population analysis can provide information on the charge distribution across the molecule. Fukui functions can be calculated to predict sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 1: Representative Frontier Orbital Contributions in Phenazine Derivatives This table is illustrative, based on typical findings for similar aromatic systems as described in computational studies. nih.gov

TransitionPrimary Contribution (%)Wavelength (nm)Transition Type
HOMO -> LUMO96%~363π -> π
H-1 -> LUMO76%~313π -> π
HOMO -> L+121%~288π -> π*

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of phenazine compounds. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. Comparing these predicted spectra with experimental data helps in the definitive assignment of complex spectra and confirms the proposed chemical structures. nih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational dynamics not fully captured in the gas-phase models. nih.gov

Table 2: Illustrative Comparison of Experimental and Computationally Predicted 1H NMR Shifts for a Phenazine Core Proton This table demonstrates the principle of spectroscopic prediction. Actual values vary based on the specific derivative and computational model. nih.gov

Proton EnvironmentExperimental Shift (ppm)Computational Shift (ppm)
Aromatic (quinoxaline-H)8.3-8.68.4-8.7
Aromatic (isoquinoline-H)7.8-8.17.9-8.2

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. Calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions, such as n→π* and π→π*, which are characteristic of chromophores like the phenazine ring. nih.gov These predictions are valuable for understanding the photophysical properties of these compounds.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of single molecules, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the environment over time.

MD simulations have been used to explore the conformational flexibility of phenazine derivatives. nih.gov Using force fields like CHARMM, these simulations can model the movement of the molecule in a simulated physiological environment. nih.govmdpi.com For example, a simulation might show that while the central phenazine core remains relatively rigid, peripheral substituent groups can adopt a range of conformations. nih.gov

These simulations are also critical for studying the interaction of phenazine compounds with biological macromolecules, such as proteins or DNA. By simulating the compound-protein complex, researchers can elucidate binding patterns and assess the stability of the interaction. mdpi.com Key metrics derived from MD trajectories include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the complex. Low RMSD values suggest a stable binding mode. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the complex. mdpi.com

MD simulations combined with quantum mechanics in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly powerful for studying enzymatic reactions involving phenazine substrates. nih.gov

Table 3: Applications of Molecular Dynamics Simulations in Phenazine Research

Application AreaSimulation FocusKey Insights GainedReferences
Conformational AnalysisFlexibility of phenazine derivatives in solution.Rigidity of the core phenazine ring system versus flexibility of substituent groups. nih.gov
Biomolecular InteractionsBinding of phenazine analogs to enzyme active sites.Stability of the ligand-protein complex, identification of key interacting residues. mdpi.comresearchgate.net
Enzymatic MechanismsIsomerization reaction in phenazine biosynthesis.Dynamic movements in the enzyme active site, role of specific amino acid residues. nih.gov

Crystal Structure Prediction and Lattice Energy Calculations

The arrangement of ions in a solid crystal lattice is fundamental to the material's physical properties. While the experimental crystal structure of the parent 1-phenazinecarboxylic acid has been determined by X-ray diffraction, computational methods can be used to predict the crystal structures of its salts. nih.gov

Crystal structure prediction involves searching for the most thermodynamically stable arrangements of molecules in a crystal lattice. This is a computationally intensive process that generates a set of plausible crystal structures, which are then ranked by their calculated lattice energies.

Lattice energy is the energy released when one mole of a solid ionic compound is formed from its constituent gaseous ions. youtube.comlibretexts.org It is a measure of the strength of the forces holding the ions together in the crystal lattice. khanacademy.org For 1-phenazinecarboxylic acid, sodium salt, the lattice energy (ΔHlattice) corresponds to the enthalpy change of the following reaction:

Na+(g) + [C13H7N2O2]-(g) → NaC13H7N2O2

Lattice energy cannot be measured directly but can be calculated using a thermochemical cycle known as the Born-Haber cycle, which is an application of Hess's Law. lumenlearning.comlibretexts.org The cycle relates the lattice energy to other measurable thermodynamic quantities. The magnitude of the lattice energy is influenced primarily by two factors according to Coulomb's Law: the charges of the ions (higher charges lead to greater lattice energy) and the distance between them (smaller ionic radii lead to greater lattice energy). youtube.comkhanacademy.org

Table 4: Conceptual Born-Haber Cycle for this compound

StepProcessEnthalpy Change
1Sublimation of solid sodiumEnthalpy of sublimation, ΔHsub(Na)
2Ionization of gaseous sodiumFirst ionization energy, IE1(Na)
3Dissociation of the phenazine acid dimer (if solid state is dimeric) & conversion to gasEnthalpy of sublimation, ΔHsub(PCA)
4Abstraction of a proton (conceptual step)Bond dissociation energy, BDE(O-H)
5Ionization of hydrogen atomIonization energy, IE1(H)
6Electron affinity of the phenazine carboxyl radicalElectron affinity, EA
7Formation of the solid salt from gaseous ions-Lattice Energy, -ΔHlattice
Net Formation of the salt from elements Enthalpy of formation, ΔHf

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a vital tool for elucidating complex reaction mechanisms, including those in the biosynthesis of natural products like phenazines. rsc.org The biosynthesis of 1-phenazinecarboxylic acid from chorismic acid involves several enzymatic steps. nih.gov

Computational studies, particularly using combined QM/MM simulations, have been used to detail the catalytic mechanism of enzymes like PhzF, an isomerase essential for the phenazine biosynthetic pathway. nih.gov These studies can model the substrate docking into the enzyme's active site, identify key amino acid residues involved in catalysis, and calculate the energy profiles of the reaction pathway, including the transition states. nih.govrsc.org

For instance, in the study of PhzF, simulations revealed that the residue Glu45 at the active site likely acts as a general base/acid catalyst, facilitating the necessary proton transfer for the isomerization reaction. nih.gov By monitoring distances and interactions during the simulation, researchers can understand the dynamic events that lead to the formation of the product. nih.gov This level of mechanistic detail is crucial for efforts in enzyme engineering and the development of novel biocatalysts.

Table 5: Summary of Computational Findings for the PhzF Enzymatic Mechanism nih.gov

Mechanistic AspectComputational MethodKey Finding
Substrate BindingMolecular Dynamics (MD)Identification of key binding residues: Gly73, His74, Asp208, Gly212, Ser213.
Catalytic RoleQM/MM SimulationsGlu45 acts as a general base/acid catalyst for proton transfer.
Active Site DynamicsMolecular Dynamics (MD)Monitored the "door" of the active site, defined by residues like Ser44 and Asp208, to understand ligand entry and exit.
Reaction PathwayQM/MM Energy CalculationsElucidation of the energy profile for the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid.

Supramolecular Assemblies and Crystal Engineering

Self-Assembly Principles of Phenazine-1-carboxylic Acid Derivatives

The self-assembly of phenazine-1-carboxylic acid derivatives is primarily driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. The large, planar, and electron-deficient aromatic system of the phenazine (B1670421) ring is predisposed to forming stacking interactions with other aromatic systems. This fundamental principle is complemented by the directing influence of functional groups attached to the phenazine core.

Derivatives such as phenazine-1-carboxamides and acylhydrazones introduce specific hydrogen bond donors and acceptors. For instance, acylhydrazone derivatives of PCA contain a -CONH-N=CH- group, which possesses a large conjugate system that enhances stability and provides defined points for hydrogen bonding. nih.gov The interplay between the strong, directional hydrogen bonds and the less directional but significant π-π stacking interactions dictates the final supramolecular architecture. Rational structural design, such as the strategic placement of substituents to reduce the rotational freedom of aromatic rings, can facilitate the formation of highly ordered and rigid crystal lattices, sometimes described as "mortise-and-tenon joints". acs.org

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonding is a critical directional force in the solid-state structures of PCA and its derivatives, leading to the formation of robust and predictable networks.

In its pure crystalline form, 1-phenazinecarboxylic acid features a significant intramolecular hydrogen bond. This bond forms between the hydrogen atom of the carboxylic acid and one of the nitrogen atoms of the phenazine ring. nih.gov X-ray diffraction studies have determined the N···O distance for this bond to be 2.67 Å, confirming a strong interaction that contributes to the planarity and stability of the molecule's conformation. nih.gov

When PCA is modified, intermolecular hydrogen bonds become dominant in defining the crystal packing. In the crystal structures of acylhydrazone derivatives, for example, intramolecular hydrogen bonds are observed between the amide hydrogen and a nitrogen atom on the phenazine ring. nih.gov These primary interactions are then supplemented by intermolecular hydrogen bonds, which link the individual molecules into larger assemblies. Depending on the specific derivative, these intermolecular interactions can lead to common supramolecular synthons, such as the formation of centrosymmetric dimers or extended one-dimensional ribbons and chains. mdpi.com The strength and geometry of these hydrogen bonds are paramount in controlling the solid-state structure.

Compound Interaction Type Description Key Parameters
1-Phenazinecarboxylic AcidIntramolecular H-BondBetween carboxyl hydrogen and phenazine nitrogen. nih.govN···O Distance: 2.67 Å
Acylhydrazone DerivativesIntramolecular H-BondBetween amide hydrogen and phenazine nitrogen. nih.gov-
Acylhydrazone DerivativesIntermolecular H-BondLinks individual molecules into dimers or chains. nih.govmdpi.com-

Co-crystallization Strategies

Co-crystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. This is achieved by combining a target molecule, such as phenazine or its derivatives, with a secondary molecule (a "coformer") in a specific stoichiometric ratio within a crystal lattice. tbzmed.ac.ir The interactions holding the co-crystal together are typically non-covalent, with hydrogen bonds being particularly important. tbzmed.ac.ir

Several techniques have been successfully employed to prepare co-crystals involving the phenazine scaffold:

Solution-Based Crystallization : This is the most common method, where the active compound and the coformer are dissolved in a suitable solvent or solvent mixture, and the co-crystal is formed upon solvent evaporation or cooling. tbzmed.ac.irresearchgate.net The selection of the solvent is critical, as it influences the solubility of the components and can impact which crystalline form (polymorph) is produced. researchgate.net

Solid-State Grinding : Both dry and liquid-assisted grinding (LAG) involve mechanically mixing the solid components to induce co-crystal formation. researchgate.net LAG, where a small amount of liquid is added, is often more efficient.

Sublimation : In some cases, heating the components to induce sublimation can result in the formation and crystallization of a co-crystal on a cooled surface. researchgate.net

Continuous Co-crystallization : For larger-scale applications, continuous processes where solutions of the components are mixed under controlled conditions can offer advantages in terms of nucleation rate and yield. researchgate.net

A notable example is the co-crystallization of phenazine with mesaconic acid, where different techniques yielded multiple polymorphs and solvates, highlighting the sensitivity of co-crystal formation to the experimental conditions. researchgate.net Another study demonstrated the use of continuous co-crystallization to form 1:2 co-crystals of phenazine and vanillin, showcasing the technique's potential as a separation technology. researchgate.net

Strategy Description Example System
Solution CrystallizationComponents are dissolved in a common solvent, which is then evaporated. tbzmed.ac.irPhenazine : Mesaconic Acid researchgate.net
Liquid-Assisted GrindingMechanical mixing of solid components with a small amount of liquid. researchgate.netPhenazine : Mesaconic Acid researchgate.net
Continuous Co-crystallizationContinuous mixing of component solutions to achieve rapid nucleation and high yield. researchgate.netPhenazine : Vanillin researchgate.net

Design of Functional Supramolecular Materials

The principles of self-assembly and co-crystallization are harnessed to design functional supramolecular materials based on phenazine-1-carboxylic acid. The function of these materials is a direct consequence of their engineered solid-state structure.

One area of focus is the development of materials with specific biological activities. The planar structure of phenazine derivatives, locked in place by intramolecular hydrogen bonds, allows them to function as DNA intercalators. nih.gov This ability to stack between the base pairs of DNA is a mechanism for inducing cell apoptosis, making these compounds candidates for antitumor drugs. nih.govmdpi.com

In the realm of materials science, self-assembly can be used to create nanocrystals with desirable photophysical properties. By rationally designing derivatives, it is possible to control intermolecular interactions to form highly ordered nanocrystals in aqueous solutions that exhibit high relative quantum yields for fluorescence, which is advantageous for imaging and sensing applications. acs.org

Furthermore, co-crystallization is a key tool in pharmaceutical sciences for improving drug properties. By forming co-crystals, it is possible to enhance solubility, dissolution rate, and stability, thereby creating more effective and reliable pharmaceutical products. tbzmed.ac.ir The design of phenazine derivatives with specific antifungal properties is another active area of research where supramolecular design plays a role in enhancing efficacy against pathogens. nih.gov

Electrochemical Studies and Redox Mechanisms

Cyclic Voltammetry and Other Voltammetric Techniques

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electroanalytical techniques used to study the redox properties of phenazine (B1670421) compounds like PCA. nih.govnih.gov These methods provide insights into the potentials at which oxidation and reduction occur and the kinetics of these electron transfer processes.

SWV offers advantages over CV, such as increased sensitivity and minimization of background charging currents, by applying a series of forward and reverse potential pulses along a linear baseline and measuring the resulting difference in current. pineresearch.com This makes it particularly suitable for detecting low concentrations of phenazines in complex biological media. researchgate.net The electrochemical response in CV for phenazine derivatives often shows that the redox features arise from proton-coupled electron transfer (PCET) reactions, where an equal number of protons and electrons are transferred. researchgate.net

Electrochemical Characterization of Redox Potentials

The redox potential of a compound quantifies its tendency to acquire or lose electrons. For PCA, this value is critical as it determines its ability to interact with cellular electron donors and acceptors. The formal potential (E°') of PCA has been characterized under various conditions, with results consistently showing it to be a low-potential electron shuttle.

The electrochemical reduction and oxidation of PCA is a pH-dependent process involving the transfer of two electrons and two protons. nih.gov This reversible process allows it to function effectively as a recyclable electron carrier. Different studies have reported slightly varied redox potentials, which can be attributed to differences in experimental conditions such as pH, electrolyte composition, and the reference electrode used.

Table 1: Reported Redox Potentials for 1-Phenazinecarboxylic acid (PCA)

Reported Potential (V)Reference ElectrodeConditionsSource
-0.24Ag/AgClsatNot specified nih.gov
-0.323Ag/AgClpH 7
-0.536SHEAlkaline aqueous solution rsc.org

These negative redox potentials position PCA ideally to accept electrons from reduced intracellular electron carriers, such as NADH, and subsequently donate them to external electron acceptors, including electrodes in bioelectrochemical systems. nih.gov

Applications in Extracellular Electron Transfer Systems

1-Phenazinecarboxylic acid is a key mediator in extracellular electron transfer (EET), a process where microorganisms transfer electrons to or from extracellular substrates, including electrodes. nih.gov Its function as a soluble electron shuttle significantly enhances the performance of bioelectrochemical systems like microbial fuel cells (MFCs). nih.govresearchgate.net

In nature, bacteria like Pseudomonas aeruginosa use PCA to balance their internal redox state, especially under oxygen-limited conditions found in biofilms. nih.gov The PCA molecule is reduced by cellular metabolism and can then shuttle electrons to distant electron acceptors, such as oxygen at the biofilm surface or an anode in an MFC. nih.govnih.gov

The effectiveness of PCA in boosting EET has been demonstrated in engineered microorganisms as well. Studies have shown that introducing the PCA biosynthesis pathway into Escherichia coli, a bacterium not typically known for efficient EET, dramatically increases the power density of MFCs. nih.govresearchgate.net The presence of PCA reduces the charge transfer resistance at the anode, facilitating more efficient electron transfer from the bacterial cells to the electrode. nih.gov Research on Shewanella oneidensis has also identified PCA as a highly efficient electron shuttle, with an optimal concentration found to maximize the EET rate. nih.gov This highlights the potential for optimizing bioelectrochemical systems by engineering and controlling the production of specific phenazine shuttles. nih.govrepec.org

Electrochemical Transformations of Phenazine Compounds

The fundamental electrochemical transformation for phenazine compounds is a reversible redox reaction. For PCA, this involves the acceptance of two electrons and two protons to form the reduced, dihydrophenazine version of the molecule. This transformation is visually apparent; upon electrochemical reduction via controlled potential bulk electrolysis, the pale yellow PCA solution turns a bright yellow. nih.gov This process is fully reversible, and reoxidation, for example by exposure to air, restores the original pale yellow color, confirming the stability of the molecule during redox cycling. nih.gov

The electrochemical potential applied to a system containing PCA dictates the direction of the transformation. At potentials more positive than its formal potential (e.g., -0.24 V vs. Ag/AgCl), reduced PCA can be electrochemically oxidized at an electrode, generating an anodic (oxidative) current. nih.gov Conversely, at potentials more negative than its formal potential, oxidized PCA can be reduced, resulting in a cathodic (reductive) current. In this scenario, the electrode serves as an electron donor for PCA reduction. nih.gov

Beyond abiotic electrode reactions, the oxidation of reduced PCA can also be carried out by other microorganisms. For instance, Citrobacter portucalensis has been shown to anaerobically oxidize reduced PCA when a suitable terminal electron acceptor like nitrate is available. nih.govbiorxiv.org This demonstrates that the electrochemical transformations of PCA are integral to complex interspecies interactions and biogeochemical cycles, where one organism's reduced product can be another's electron donor. biorxiv.org

Photophysical and Photochemical Research

Absorption and Emission Spectroscopy

Research into the absorption properties of the closely related 1-Phenazinecarboxylic acid (PCA) in its protonated form provides insight into the likely spectral characteristics of its sodium salt. Studies have identified characteristic ultraviolet (UV) absorption peaks for PCA at 258 nm and 362 nm. These absorptions are attributed to the extended conjugated π-electron system inherent to the phenazine (B1670421) core structure.

Excited State Dynamics

Detailed studies on the excited state dynamics, such as fluorescence lifetime and transient absorption measurements, for 1-Phenazinecarboxylic acid, sodium salt, are limited in the available scientific literature. Research on other phenazine derivatives indicates that the introduction of functional groups can significantly influence their excited-state properties, including the generation of locally excited states and intramolecular charge transfer states. The specific pathways and kinetics of excited state decay for this compound, remain an area for further research.

Quantum Yield Determinations

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For many phenazine derivatives, this value can vary significantly depending on the molecular structure and the solvent environment. For example, certain imidazole-phenazines have been reported to have a fluorescence quantum yield as high as 0.48, which can be quenched in the presence of certain metal ions. However, specific quantum yield determinations for this compound, have not been reported in the reviewed literature.

Photostability and Degradation under Light Irradiation

The photostability of 1-Phenazinecarboxylic acid (PCA) in aqueous solutions under visible light has been investigated, providing crucial information about its behavior in light-exposed environments.

The photodegradation of PCA follows first-order reaction kinetics nih.gov. The stability of the compound is significantly influenced by the pH of the solution. For instance, the measured half-life of PCA was 2.2 days at a pH of 5.0, which increased substantially to 37.6 days at a pH of 6.8, indicating greater stability in neutral to slightly alkaline conditions nih.gov. The presence of oxygen also plays a role in the degradation process; removing oxygen from the solution was found to double the half-life of PCA nih.gov.

The degradation of PCA is a light-dependent process that can be accelerated by the presence of hydrogen ions and oxidants in the solution nih.gov. Mechanistic studies suggest that the photodegradation may proceed through a photosensitized oxidation pathway nih.gov.

Upon irradiation with visible light, PCA degrades into other products. Two of the tentatively identified degradation products are Hydroxyl PCA and hydroxy phenazine nih.gov. These products have been characterized using high-performance liquid chromatography (HPLC) and confirmed by mass spectrometry techniques nih.gov.

ParameterValueConditions
Photodegradation Kinetics First-orderAqueous solution, visible light irradiation nih.gov
Half-life (t½) 2.2 dayspH 5.0, visible light nih.gov
37.6 dayspH 6.8, visible light nih.gov
Effect of Oxygen Half-life doubledOxygen removed from solution nih.gov
Degradation Products Hydroxyl PCA, hydroxy phenazineAqueous solution, visible light irradiation nih.gov

Biosynthesis and Metabolic Pathways

Elucidation of Phenazine (B1670421) Biosynthesis Pathways in Microorganisms

The biosynthesis of phenazine natural products has been a subject of extensive investigation, leading to a greater understanding of the intricate enzymatic steps involved. acs.org The core structure of phenazines is synthesized from precursors derived from the shikimate pathway. acs.orgresearchgate.net While the early steps of phenazine biosynthesis are well-elucidated, some of the later steps are still under investigation and may vary among different microorganisms. nih.gov The discovery of the phz operon in the late 1990s was a pivotal moment, enabling detailed biochemical and structural analyses of the pathway. nih.gov

The shikimate pathway intermediate, chorismate, is widely recognized as the primary precursor for the biosynthesis of natural phenazines. acs.orgresearchgate.net Phenazine biosynthesis branches off from the primary shikimate pathway at chorismic acid. nih.govresearchgate.net This pathway is also responsible for the production of aromatic amino acids. nih.gov In Pseudomonas aeruginosa, the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) catalyzes the first committed step of the shikimate pathway, leading to the formation of chorismate. researchgate.net This chorismate then serves as a precursor for both primary aromatic metabolites and secondary metabolites like phenazine-1-carboxylic acid. researchgate.net

The conversion of chorismate to the core phenazine structure involves a series of enzymatic reactions catalyzed by proteins encoded by the phz gene cluster. nih.govscite.ai

Key enzymatic steps include:

PhzE: This enzyme catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). researchgate.netmdpi.com PhzE is a key enzyme in the phenazine synthesis pathway. mdpi.com

PhzD: PhzD hydrolyzes ADIC to produce (2S,3S)-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) and pyruvate. researchgate.netresearchgate.net

PhzF: This enzyme is responsible for the isomerization of DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid. researchgate.netmdpi.com PhzF catalyzes this conversion in two steps: a acs.orgescholarship.org-hydrogen shift followed by tautomerization. researchgate.net

PhzB: Two molecules of the product from the PhzF-catalyzed reaction are condensed by PhzB to form the tricyclic phenazine precursor, hexahydrophenazine-1,6-dicarboxylic acid. researchgate.netasm.org

Subsequent oxidation and modification steps lead to the formation of phenazine-1-carboxylic acid (PCA) and other phenazine derivatives. researchgate.net

Microbial Production and Isolation Strategies

Phenazine-1-carboxylic acid is produced by a variety of microorganisms, most notably fluorescent Pseudomonas species. aensiweb.netekb.eg These bacteria are often isolated from the rhizosphere of plants. asm.orgnih.gov For instance, Pseudomonas aeruginosa isolated from the rhizome of ginger (Zingiber officinale) has been shown to produce PCA. nih.gov

Isolation and purification of PCA from microbial cultures typically involve the following steps:

Extraction: The culture broth is extracted with organic solvents such as dichloromethane or ethyl acetate. aensiweb.netthaiscience.info

Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. Thin-layer chromatography (TLC) and silica gel column chromatography are commonly used. aensiweb.netekb.egthaiscience.info

Identification: The purified compound is identified using spectroscopic methods, including UV-Vis spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. aensiweb.netekb.eg

The yield of PCA can vary depending on the microbial strain and culture conditions. For example, a Pseudomonas putida isolate was reported to produce 40 µg/ml of PCA. researchgate.net

Genetic Regulation of Biosynthesis (e.g., phzCD and phzE genes)

The biosynthesis of phenazines is tightly regulated at the genetic level. The genes responsible for phenazine production are typically clustered together in an operon, commonly referred to as the phz operon. researchgate.netnih.gov In most phenazine-producing bacteria, a core set of five highly conserved genes (phzB, phzD, phzE, phzF, and phzG) are required for the synthesis of the basic phenazine structure. researchgate.netnih.gov

The expression of the phz operon is controlled by a complex regulatory network that includes both global and specific regulators. researchgate.net Quorum sensing, a cell-density-dependent regulatory system, plays a crucial role in activating the transcription of phenazine biosynthetic genes. frontiersin.orgresearchgate.net

The genes phzC and phzD are part of the core biosynthetic cluster. nih.gov The phzE gene, encoding a key enzyme that converts chorismate, is highly conserved and is often used as a genetic marker to identify phenazine-producing bacteria. mdpi.com

Metabolic Engineering for Enhanced Production or Diversification

Metabolic engineering strategies have been successfully employed to improve the production of phenazines and to generate novel derivatives. acs.orgnih.gov These strategies aim to overcome the low yields often observed in wild-type producing strains. acs.org

Approaches for enhanced production include:

Overexpression of biosynthetic genes: Increasing the expression of key genes in the phenazine biosynthesis pathway can lead to higher product yields. nih.gov

Knocking out negative regulatory factors: Deleting genes that repress phenazine biosynthesis can also enhance production. nih.gov

Optimizing fermentation conditions: Modifying culture medium components and fermentation parameters can significantly increase phenazine titers. acs.org

Fed-batch fermentation: This technique has been used to achieve high-level production of phenazine derivatives. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies

Synthesis of Novel 1-Phenazinecarboxylic Acid Derivatives

The synthesis of PCA derivatives typically begins with the creation of the core molecule itself. A common laboratory-scale synthesis involves the reaction of aniline (B41778) with 2-bromo-3-nitrobenzoic acid to form a PCA intermediate, which serves as the starting point for further modifications. nih.govmdpi.com An alternative improved method involves the one-pot synthesis of 1-methylphenazine (B86437), followed by bromination and subsequent oxidation to yield PCA. chemicalbook.com

A notable class of derivatives is the acylhydrazones, which are synthesized from the PCA scaffold. The process begins with the esterification of PCA, typically using anhydrous ethanol and concentrated sulfuric acid. nih.govmdpi.com The resulting ester is then reacted with hydrazine (B178648) hydrate to form phenazine-1-carbohydrazide. nih.govmdpi.com

This key intermediate, phenazine-1-carbohydrazide, is subsequently condensed with various aldehyde-containing compounds to yield a series of novel acylhydrazone derivatives. nih.gov This condensation reaction is versatile, allowing for the introduction of a wide range of substituents. For instance, ten different acylhydrazone compounds (designated 3a–3j) have been synthesized by reacting the hydrazide with different aromatic and heterocyclic aldehydes. nih.gov The structures of these compounds were confirmed using 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.gov These studies have shown that modifications on the aldehyde-derived portion of the molecule can significantly influence the biological activity of the resulting compound. nih.gov

CompoundSubstituent R in (E)-N'-(R-benzylidene)phenazine-1-carbohydrazideReported Biological Activity Highlight
3a2-HydroxybenzylideneEvaluated for in vitro antitumor activity. nih.gov
3b4-(diethylamino)benzylideneEvaluated for in vitro antitumor activity. nih.gov
3c4-(dimethylamino)benzylideneEvaluated for in vitro antitumor activity. nih.gov
3d2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylideneExhibited good cytotoxic activity against HeLa and A549 cell lines. nih.govnih.gov
3e2-hydroxy-3-methoxybenzylideneEvaluated for in vitro antitumor activity. nih.gov
3f4-hydroxy-3-methoxybenzylideneEvaluated for in vitro antitumor activity. nih.gov
3gpyridin-2-ylmethyleneEvaluated for in vitro antitumor activity. nih.gov
3hpyridin-3-ylmethyleneEvaluated for in vitro antitumor activity. nih.gov
3ipyridin-4-ylmethyleneEvaluated for in vitro antitumor activity. nih.gov
3j(2-hydroxynaphthalen-1-yl)methyleneEvaluated for in vitro antitumor activity. nih.gov

The carboxylic acid group at the 1-position is a prime site for modification, leading to the synthesis of various amide, ester, and ether derivatives.

Amide Derivatives: A diverse library of phenazine-1-carboxamides has been generated through various synthetic routes. A common method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride. This activated intermediate can then be reacted with aqueous ammonia to produce primary amides or with various primary and secondary amines to yield N-substituted (secondary) amides. This approach has been used to create a library of 35 diverse phenazine (B1670421) amides. N-aryl and N-heteryl amide analogues of PCA have demonstrated potent antibacterial activity.

Ester Derivatives: Esterification of the carboxylic acid is a fundamental derivatization strategy. As mentioned previously, this is often achieved by refluxing PCA in an alcohol, such as anhydrous ethanol, with a catalytic amount of strong acid like concentrated sulfuric acid. nih.govmdpi.com This reaction serves not only to produce ester derivatives for biological evaluation but also as a key step in the synthesis of other derivatives like acylhydrazones.

Ether Derivatives: Ether functionalities are typically introduced as substituents on the phenazine ring rather than directly from the carboxylic acid group. For example, methoxy- and ethoxy-substituted PCA analogues have been synthesized. These are often prepared by using an aniline precursor that already contains the desired ether group during the initial ring-forming reaction. An example is the synthesis of (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide, which incorporates an ether linkage in its side chain. nih.gov

Modifications to the aromatic core of the phenazine structure have been explored to modulate the electronic and steric properties of the molecule, which can significantly impact its biological activity. A robust synthetic strategy allows for the functionalization of the 6-, 7-, 8-, and/or 9-positions of the phenazine ring.

This is accomplished by utilizing substituted anilines in the Jourdan-Ullmann coupling reaction followed by a sodium borohydride (B1222165) reductive ring closure. By starting with anilines bearing halogen, alkyl, or alkoxy groups, a range of diversely functionalized PCA analogues can be prepared. Examples of compounds synthesized via this route include:

Halogenated: 7-fluorophenazine-1-carboxylic acid, 7,9-dichlorophenazine-1-carboxylic acid, and N-(4-fluorophenyl)-7-bromo-phenazine-1-carboxamide.

Alkylated: 7-(tert-butyl)phenazine-1-carboxamide.

Alkoxylated: N-(3-bromophenyl)-6,7,8-trimethoxyphenazine-1-carboxamide.

Oxidation of the nitrogen atoms in the phenazine ring leads to the formation of N-oxide derivatives. This chemical modification can alter the electronic properties and solubility of the parent compound, often leading to different biological activities. The synthesis of phenazine N-oxides can be achieved by treating the phenazine core with oxidizing agents. A common method involves the use of hydrogen peroxide in glacial acetic acid. This process can yield mono-N-oxides or the di-N-oxide (phenazine-5,10-dioxide), depending on the reaction conditions. thaiscience.info While this method is generally applied to the phenazine core, it represents a viable strategy for producing N-oxide derivatives of PCA.

Rational Design Principles for Structural Modification

The structural modification of 1-phenazinecarboxylic acid is often guided by rational design principles aimed at creating derivatives with enhanced biological activity against specific targets. This approach involves leveraging knowledge of the target's structure and the mechanism of action to design molecules that are more effective.

One key principle is the modification of the carboxamide function to include basic substituents, such as N,N-dimethylamino groups attached via linkers. These groups can be protonated under physiological conditions, creating a positive charge that can enhance binding interactions with biological macromolecules like DNA and topoisomerase enzymes, which are often the targets of anticancer agents.

Another design strategy focuses on inhibiting essential cellular processes. For example, N-arylamides of PCA have been investigated as inhibitors of RNA synthesis. By modifying the N-aryl group, researchers aim to optimize the interaction with DNA-dependent RNA polymerase, thereby increasing the compound's inhibitory potency and antibacterial effect.

The design of antifungal agents has also been a focus. A series of structurally diverse PCA derivatives were designed and synthesized to develop new fungicides effective against pathogens like Rhizoctonia solani. mdpi.com This involves creating variations of the PCA molecule to identify lead compounds with superior antifungal properties for further research. mdpi.com

Structure-Activity Relationship (SAR) Methodologies for Phenazine-1-carboxylic Acid Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For the phenazine-1-carboxylic acid scaffold, SAR methodologies involve synthesizing series of related derivatives and systematically evaluating their effects in biological assays.

For phenazine-1-carboxamide derivatives, SAR studies have revealed critical insights into their cytotoxic properties. Research has shown that there is limited scope for varying the structure of the 1-carboxamide side chain, suggesting its specific conformation is vital for interacting with its biological target, likely DNA. Furthermore, substituents at the 9-position of the phenazine ring have been found to significantly enhance cytotoxicity, indicating that this position is important for optimizing the molecule's activity.

In the case of acylhydrazone derivatives , SAR studies have demonstrated that the nature of the substituent introduced via the aldehyde component is a key determinant of antitumor activity. Among a series of ten compounds, (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide (compound 3d) was identified as having particularly good cytotoxic activity. nih.govnih.gov This highlights the importance of the bulky and basic piperidinylethoxy group at the 4-position of the benzylidene ring for enhancing anticancer effects.

The investigation of N-arylamides as transcription inhibitors also relies heavily on SAR. Studies have found that the presence of a hydroxy or dialkylamino group at the para- or meta-position of the arylidene fragment is a key structural feature required for high activity. This systematic approach allows researchers to build a predictive model for designing more potent inhibitors of RNA synthesis.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For 1-Phenazinecarboxylic acid, sodium salt, several chromatographic methods have been successfully applied.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of 1-Phenazinecarboxylic acid (PCA) due to its speed, sensitivity, and reproducibility. A common approach is reversed-phase HPLC. In one established method, the separation is achieved using a mobile phase consisting of a mixture of methanol and a 5 mmol/L phosphate buffer (pH 5.0) in a 60:40 volume ratio nih.gov. The analysis is performed at a flow rate of 1.0 mL/min with detection at a wavelength of 248 nm nih.gov. This method has demonstrated a linear range for quantification between 50 mg/L and 500 mg/L, with a detectable limit of 30 mg/L nih.gov. The recovery rate for this method is reported to be 97.53% with a relative standard deviation (RSD) of 1.5% nih.gov. HPLC has also been instrumental in identifying degradation products of PCA, such as Hydroxyl PCA and hydroxy phenazine (B1670421), which can be further confirmed using HPLC-mass spectrometry (HPLC-MS) and LC-MS/MS techniques.

Table 1: HPLC Parameters for 1-Phenazinecarboxylic Acid Analysis

Parameter Value
Mobile Phase Methanol : 5 mmol/L phosphate buffer (pH 5.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 248 nm
Linear Range 50 mg/L - 500 mg/L
Limit of Detection 30 mg/L
Recovery 97.53%
Relative Standard Deviation 1.5%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. However, due to the low volatility of carboxylic acids like 1-Phenazinecarboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form before GC-MS analysis. This process typically involves replacing the active hydrogen atom in the carboxylic acid group.

Common derivatization reactions for carboxylic acids include silylation and alkylation jfda-online.comcolostate.edu. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method that replaces active hydrogens with a trimethylsilyl (TMS) group sigmaaldrich.com. The derivatization of carboxylic acids is generally more facile than that of amines or amides sigmaaldrich.com. Alkylation, which forms esters (commonly methyl esters), is another effective approach jfda-online.com. Although diazomethane was historically used for this purpose, it has been largely replaced by safer alternatives due to its toxicity and explosive nature jfda-online.com.

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative analysis and separation of compounds. It is particularly useful for monitoring the progress of reactions and for the initial identification of substances in a mixture. For the separation of phenazine compounds, including 1-Phenazinecarboxylic acid, TLC is an effective method.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel or alumina coated on a plate) and the mobile phase (a solvent or mixture of solvents) ijpba.in. The choice of the solvent system is critical for achieving good separation. For phenazine pigments, a mixture of ethyl acetate and chloroform has been shown to be effective in separating active bands from extracts researchgate.net. After development, the separated compounds can be visualized under UV light, often at 254 nm, where they appear as distinct spots researchgate.net. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparison with a standard.

Table 2: TLC Solvent System for Phenazine Compounds

Stationary Phase Mobile Phase Visualization
Silica Gel Ethyl acetate : Chloroform UV light (254 nm)

Spectrophotometric Assays

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) or visible range. 1-Phenazinecarboxylic acid exhibits characteristic absorption peaks in the UV spectrum, which can be utilized for its quantification.

In a methanol solvent, 1-Phenazinecarboxylic acid displays two main absorption peaks at wavelengths of 252 nm and 365 nm researchgate.net. The absorbance at these wavelengths is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law. This allows for a straightforward and rapid quantification of the compound. The molar absorptivity, a measure of how strongly the chemical species absorbs light at a given wavelength, is a key parameter in these assays. While direct UV spectrophotometry is a simple and fast method, its selectivity can be limited if other compounds in the sample absorb at the same wavelength. Therefore, this method is most effective for the analysis of relatively pure samples or after a chromatographic separation step.

Table 3: UV Absorption Maxima for 1-Phenazinecarboxylic Acid

Solvent Wavelength 1 (λmax1) Wavelength 2 (λmax2)
Methanol 252 nm 365 nm

Electrophoretic Methods

Electrophoretic methods separate molecules based on their charge and size in an electric field. Capillary electrophoresis (CE) and its variants have emerged as powerful techniques for the analysis of charged species like 1-Phenazinecarboxylic acid.

Capillary Zone Electrophoresis (CZE) is a high-resolution technique that has been successfully applied to the rapid and reliable quantification of 1-Phenazinecarboxylic acid (PCA) researchgate.netnih.gov. In one optimized CZE method, a phosphate buffer at a concentration of 10mM and a pH of 7.3 is used as the running buffer researchgate.netnih.gov. The separation is carried out in a fused-silica capillary with a voltage of 25 kV researchgate.netnih.gov. This method allows for the separation of PCA from other related phenazine compounds in under two minutes researchgate.netnih.gov. The validation of this method has shown a linear response for PCA in the concentration range of 10 to 250 µg/mL, with a high correlation coefficient (r=0.9993) researchgate.netnih.gov. The limits of detection and quantification for PCA were found to be 0.38 µg/mL and 1.28 µg/mL, respectively researchgate.netnih.gov.

To enhance the sensitivity of detection, especially for trace amounts of PCA in complex matrices like soil, a stacking technique using a moving reaction boundary (MRB) can be employed in capillary electrophoresis nih.gov. This method can achieve a significant increase in sensitivity, with a reported 214-fold improvement under optimal conditions nih.gov. The limit of detection for PCA in soil using this stacking method was lowered to 17 ng/g nih.gov.

Table 4: Capillary Zone Electrophoresis Parameters for 1-Phenazinecarboxylic Acid Analysis

Parameter Value
Buffer 10mM phosphate buffer (pH 7.3)
Capillary Fused-silica, 49 cm total length, 75 µm I.D.
Voltage 25 kV
Linear Range 10 - 250 µg/mL
Limit of Detection 0.38 µg/mL
Limit of Quantification 1.28 µg/mL

Q & A

Q. How is 1-phenazinecarboxylic acid, sodium salt synthesized, and what factors influence its yield and purity?

Methodological Answer: The sodium salt is typically derived from 1-phenazinecarboxylic acid (PCA) via neutralization with sodium hydroxide. PCA itself is synthesized through hydrolysis of phenazine-1-carbonitrile using aqueous sulfuric acid (140°C, 1 hour, 75% yield) . Key factors affecting yield include reaction temperature, acid concentration, and reaction time. Purity is influenced by post-synthesis purification steps (e.g., recrystallization or column chromatography) and pH adjustments during salt formation to avoid residual acid/base contamination .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

  • Solubility : Highly water-soluble due to ionic nature (sodium salt form), contrasting with the parent acid’s limited solubility.
  • LogD (pH 7.4) : -0.62, indicating hydrophilic behavior under physiological conditions .
  • pH Sensitivity : As a salt of a weak acid (pKa ~2.5–3.5), its solubility decreases in acidic environments, necessitating buffered solutions (pH >5) for stability .
  • Thermal Stability : Decomposes above 252.9°C; storage at room temperature (RT) in airtight, desiccated conditions is advised .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer: At pH <5, the sodium salt may revert to the free acid form, reducing solubility and altering reactivity. For example, in acidic conditions, precipitation occurs, complicating bioactivity assays. Use phosphate or carbonate buffers (pH 7–8) to maintain ionic stability. Monitor pH shifts during experiments using pH-sensitive dyes or electrodes .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis : Effective for purity assessment and quantification (λmax ~254 nm) .
  • LC-MS/MS : For trace-level detection in complex samples (e.g., bacterial supernatants) .
  • Spectrophotometry : Useful for rapid concentration estimation but may require derivatization to enhance sensitivity .

Advanced Research Questions

Q. How does this compound modulate bacterial quorum sensing (QS) pathways, and what experimental models validate this?

Methodological Answer: The sodium salt inhibits QS in Pseudomonas aeruginosa by competing with endogenous phenazines (e.g., pyocyanin) for binding to transcriptional regulators. In organoid models, 50 µM concentrations (exceeding physiological levels) disrupt epithelial gene expression linked to inflammation . Validate using ΔQS bacterial mutants and RNA-sequencing to isolate salt-specific effects from other QS molecules .

Q. What methodological challenges arise when correlating the sodium salt’s in vitro bioactivity with in vivo efficacy?

Methodological Answer:

  • Concentration Discrepancies : In vitro studies often use supraphysiological doses (e.g., 50 µM) to elicit measurable effects, raising questions about relevance to in vivo conditions .
  • Bioavailability : The salt’s hydrophilic nature limits membrane permeability; use encapsulation (e.g., liposomes) or pro-drug strategies to enhance delivery .
  • Metabolic Stability : Monitor degradation in biological fluids (e.g., plasma) via mass spectrometry to adjust dosing regimens .

Q. How can researchers address contradictions in data on the sodium salt’s cytotoxicity across studies?

Methodological Answer: Discrepancies often stem from:

  • Cell Line Variability : Test across multiple cell types (e.g., epithelial vs. immune cells) using standardized MTT/ATP assays .
  • Impurity Effects : Ensure high purity (>95% HPLC) to rule out confounding by synthetic byproducts .
  • Exposure Time : Acute vs. chronic exposure may yield divergent results; design time-course experiments to delineate dose-response relationships .

Q. What strategies optimize the sodium salt’s application in biofilm inhibition studies?

Methodological Answer:

  • Synergistic Combinations : Pair with antibiotics (e.g., tobramycin) to enhance biofilm penetration .
  • Surface Modification : Functionalize materials (e.g., medical implants) with the salt using ionic grafting to sustain localized release .
  • Dynamic Biofilm Models : Use flow-cell systems to simulate physiological shear stress and nutrient gradients, improving translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.